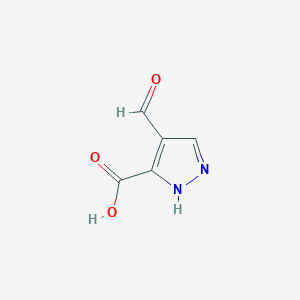

4-formyl-1H-pyrazole-5-carboxylic acid

概要

説明

4-Formyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, a compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. The research on this compound and its derivatives spans across different aspects, including solid-state structure, synthesis routes, and functionalization reactions, as well as their potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole-4-carboxylic acid derivatives has been approached through various methods. A notable synthesis route involves the hydrolysis of 4-cyano-1-phenylpyrazole, which itself is formed from a Sandmeyer type reaction starting with 1-phenylpyrazole-4-diazonium chloride . Another method includes a "one-pot" synthesis involving Claisen condensation, Knorr reaction, and hydrolysis, which is reported to be efficient and aligns with green chemistry principles . Improved synthesis methods have also been developed to increase the yield of 1H-pyrazole-4-carboxylic acid, reaching up to 97.1% from previously reported 70% .

Molecular Structure Analysis

The molecular structure of pyrazole-4-carboxylic acid derivatives has been extensively studied using techniques such as solid-state NMR, X-ray crystallography, and ab initio calculations. These studies reveal that the molecules can form quasi-linear ribbons linked by cyclic hydrogen bonds, with dynamic proton disorder observed at higher temperatures . Single-crystal X-ray diffraction has been used to determine the crystal structure of these compounds, providing insights into their solid-state properties .

Chemical Reactions Analysis

Pyrazole-4-carboxylic acid derivatives undergo various chemical reactions that are of interest in synthetic chemistry. Electrosynthesis has been employed to oxidize 4-formylpyrazoles to the corresponding carboxylic acids, with yields depending on the substituents present on the pyrazole ring . Functionalization reactions have also been explored, such as the conversion of 1H-pyrazole-3-carboxylic acid into amides and the formation of imidazo[4,5-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-4-carboxylic acid derivatives have been characterized using various analytical techniques. NMR spectroscopy, FT-IR, and thermo gravimetric analysis have been used to characterize the target compounds, and theoretical studies such as density functional theory (DFT) have been conducted to compare experimental data with calculated values . The study of solid-state proton transfer and tautomerism has also been performed using solid-state NMR .

Relevant Case Studies

Several case studies highlight the potential biological applications of pyrazole-4-carboxylic acid derivatives. For instance, some derivatives have been synthesized and screened for their in vitro antitumor activities against different human cancer cell lines, with structure-activity relationships being discussed . Additionally, novel amide derivatives of pyrazole-3-carboxylic acid have shown promising antiproliferative activities and the ability to induce apoptotic cell death in cancer cell lines .

科学的研究の応用

Synthesis and Chemical Properties

4-Formyl-1H-pyrazole-5-carboxylic acid and its derivatives are prominent in various synthetic and chemical studies. For instance, the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles results in 4-formyl derivatives, showcasing its role in forming specific organic compounds (Attaryan et al., 2006). Additionally, in the study of the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, the transformation of these acids into various functional groups demonstrates the versatility and significance of this compound in chemical synthesis (Yıldırım et al., 2005).

Biological and Medicinal Applications

While avoiding details on drug use, dosage, and side effects, it's notable that derivatives of this compound have been explored for potential medicinal applications. For example, the synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids aimed at creating ligands for use in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020). This indicates the potential for these compounds in developing new medicinal agents.

Catalysis and Material Science

The compound also finds applications in material science and catalysis. For instance, the synthesis of polysubstituted pyrazolo[3,4‐b]pyridine‐3‐carbohydrazide and pyrazolo[3,4‐d]pyridazine derivatives from 5-amino-4-formyl pyrazole carboxylate highlights its use in creating complex organic structures, potentially useful in catalysis and material science (Bhavsar et al., 2014).

Safety and Hazards

作用機序

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and elimination reactions .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, often leading to significant downstream effects .

生化学分析

Biochemical Properties

4-formyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific enzymes and altering their activity. For example, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle . The interaction between this compound and succinate dehydrogenase can inhibit the enzyme’s activity, leading to changes in cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound’s interaction with succinate dehydrogenase leads to enzyme inhibition, affecting the citric acid cycle . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing harm. It is essential to determine the appropriate dosage to maximize the compound’s benefits while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the citric acid cycle by inhibiting succinate dehydrogenase, leading to changes in metabolite levels . Additionally, it can affect other metabolic pathways, such as glycolysis and oxidative phosphorylation, by modulating the activity of key enzymes involved in these processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it interacts with enzymes involved in the citric acid cycle. The subcellular localization of this compound can influence its ability to modulate cellular processes and biochemical reactions.

特性

IUPAC Name |

4-formyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-2-3-1-6-7-4(3)5(9)10/h1-2H,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJIPMNJIBKQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625987 | |

| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35344-94-6 | |

| Record name | 4-Formyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35344-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

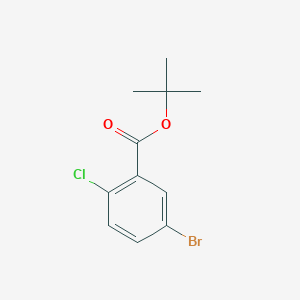

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)